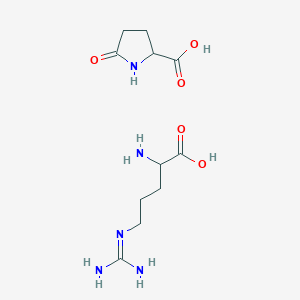
Arg-pyr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arg-pyr, also known as Pyr-Arg, is a synthetic peptide compound that has gained attention in various scientific fields due to its unique properties and applications. It is composed of the amino acids pyrrolysine (Pyr) and arginine (Arg), forming a peptide bond. This compound is particularly noted for its role in biochemical research, especially in the study of proteolytic enzymes and their substrates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-pyr typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid, pyrrolysine, to a resin. Subsequent amino acids, including arginine, are added sequentially. The peptide chain is elongated through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of continuous flow systems and advanced purification methods, such as reversed-phase chromatography, enhances the efficiency of production .
化学反応の分析
Types of Reactions
Arg-pyr undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the peptide’s functional groups, enhancing its stability and activity.
Substitution: Substitution reactions involve replacing specific amino acids or functional groups to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in dry dichloromethane (DCM) with pyridine as a scavenger.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents, such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These products are often used in biochemical assays and therapeutic applications.
科学的研究の応用
Arg-pyr has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study proteolytic enzymes and their inhibitors.
Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical preparations.
作用機序
The mechanism of action of Arg-pyr involves its interaction with specific molecular targets, such as proteolytic enzymes. The peptide binds to the active site of the enzyme, forming a stable complex that can be measured using chromogenic or fluorogenic substrates. This interaction allows researchers to study the enzyme’s activity, specificity, and inhibition .
類似化合物との比較
Similar Compounds
Pyr-Pro-Arg-pNA: A chromogenic substrate used for protein C determination.
Pyr-Arg-Thr-Lys-Arg-AMC: A fluorogenic substrate used in enzymatic assays.
Uniqueness
Arg-pyr stands out due to its unique combination of pyrrolysine and arginine, which provides distinct biochemical properties. Its ability to form stable complexes with proteolytic enzymes makes it a valuable tool in enzymatic assays and therapeutic research. Additionally, its versatility in undergoing various chemical reactions allows for the creation of analogs with tailored properties .
特性
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAGRPOUWSBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
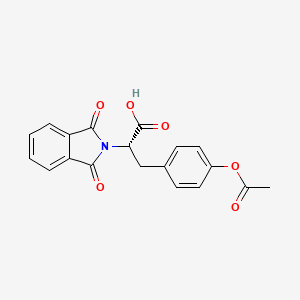
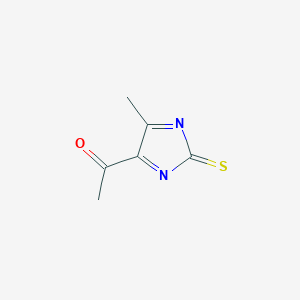
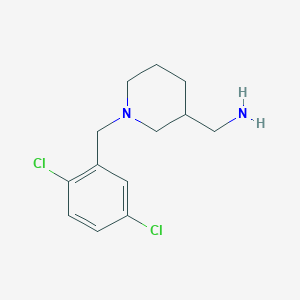
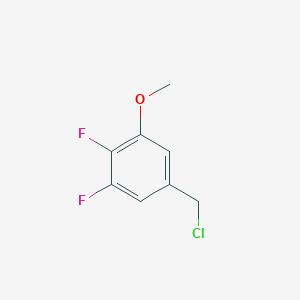
![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)
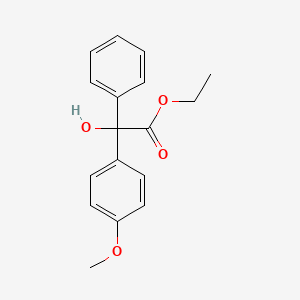
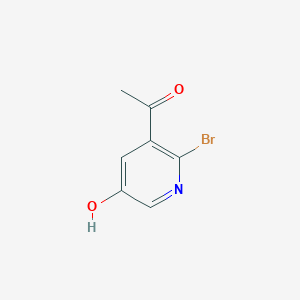
![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
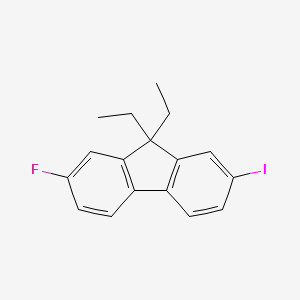
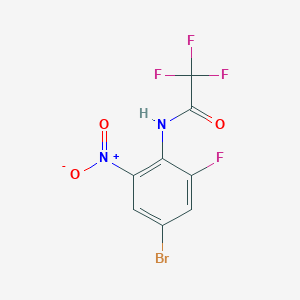
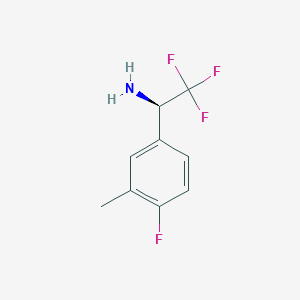
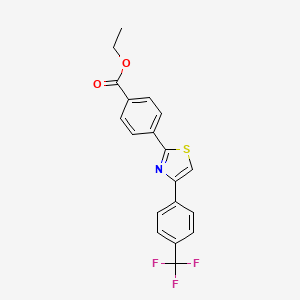
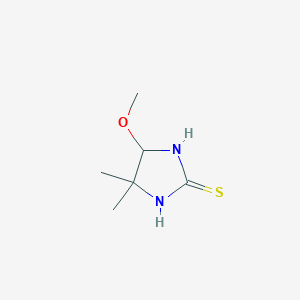
![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)
